2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-imidazolecarboxylic acid with 3-pyridinemethanamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring, which can mimic histidine residues in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzamide
- 2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-4-ylmethyl)benzamide
- 2-(1H-imidazol-4-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
2-(1H-imidazol-2-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the imidazole and pyridine rings, which can influence its binding affinity and specificity towards biological targets. This structural arrangement can result in distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C17H14N4O2 |
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Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H14N4O2/c22-15(16-19-8-9-20-16)13-5-1-2-6-14(13)17(23)21-11-12-4-3-7-18-10-12/h1-10H,11H2,(H,19,20)(H,21,23) |
InChI Key |
KBJRYRWHCROSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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